[1-(2,4-Dichlorophenyl)ethyl](propyl)amine
Description
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Structure
3D Structure
Properties
CAS No. |
1019382-23-0 |
|---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
SRYYAZUDCVNILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 1 2,4 Dichlorophenyl Ethylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2,4-Dichlorophenyl)ethylamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(2,4-Dichlorophenyl)ethylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for a complete structural assignment.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of 1-(2,4-Dichlorophenyl)ethylamine, distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons are expected.
The aromatic region of the spectrum is anticipated to show complex splitting patterns due to the protons on the dichlorinated phenyl ring. The proton at position 3 of the phenyl ring would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5.
The methine proton (CH) adjacent to the phenyl ring and the amine group would resonate as a quartet, being split by the three protons of the adjacent methyl group. The methyl group (CH₃) protons would, in turn, appear as a doublet, split by the single methine proton. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H3 | ~7.4 | d | ~2.0 |
| Ar-H5 | ~7.2 | dd | ~8.5, 2.0 |
| Ar-H6 | ~7.5 | d | ~8.5 |
| CH | ~4.1 | q | ~6.6 |
| CH₃ | ~1.4 | d | ~6.6 |
| NH₂ | Variable, broad singlet |
Carbon (¹³C) NMR Chemical Shift Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1-(2,4-Dichlorophenyl)ethylamine will give a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show six signals in the aromatic region, corresponding to the six carbon atoms of the dichlorophenyl ring. Two of these signals will represent the carbons bearing the chlorine atoms, and their chemical shifts will be significantly influenced by the electronegativity of the chlorine. The remaining four signals will correspond to the protonated aromatic carbons. Additionally, two signals are expected in the aliphatic region, one for the methine carbon (CH) and one for the methyl carbon (CH₃). The chemical shifts of these carbons are influenced by their proximity to the electronegative nitrogen and the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C1 | ~142 |
| Ar-C2 | ~132 |
| Ar-C3 | ~129 |
| Ar-C4 | ~131 |
| Ar-C5 | ~127 |
| Ar-C6 | ~128 |
| CH | ~50 |
| CH₃ | ~25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry of 1-(2,4-Dichlorophenyl)ethylamine
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 1-(2,4-Dichlorophenyl)ethylamine, COSY would show cross-peaks between the methine proton and the methyl protons, confirming their adjacent relationship. It would also reveal the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. HSQC would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methine proton to the methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by showing long-range connectivities. For example, it would show correlations from the methyl protons to the methine carbon and from the methine proton to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences. In this case, it could provide information about the spatial relationship between the ethylamine (B1201723) side chain and the phenyl ring.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern of 1-(2,4-Dichlorophenyl)ethylamine
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For 1-(2,4-Dichlorophenyl)ethylamine (C₈H₉Cl₂N), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, which is a distinctive signature for dichlorinated compounds.
| Ion | Calculated Exact Mass | Elemental Composition |
|---|---|---|
| [M+H]⁺ | 190.0188 | C₈H₁₀Cl₂N |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.
For 1-(2,4-Dichlorophenyl)ethylamine, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon collision-induced dissociation (CID), it is expected to undergo characteristic fragmentations. A primary fragmentation pathway would likely be the loss of ammonia (NH₃), resulting in a prominent fragment ion. Another expected fragmentation is the cleavage of the bond between the methine carbon and the phenyl ring, leading to the formation of a dichlorophenyl-containing fragment and an ethylamine-related fragment. The analysis of these fragmentation patterns provides conclusive evidence for the structure of the molecule.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 190.0 | 173.0 | NH₃ | [C₈H₇Cl₂]⁺ |
| 190.0 | 159.0 | CH₃NH₂ | [C₇H₄Cl₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 1-(2,4-Dichlorophenyl)ethylamine3.4. X-ray Crystallography for Absolute Configuration and Solid-State Conformation of 1-(2,4-Dichlorophenyl)ethylamine
To fulfill this request, data from primary scientific literature detailing these specific analyses would be required. General discussions of what would be theoretically expected for compounds with similar functional groups would not meet the specified criteria for detailed, compound-specific research findings.
Computational and Theoretical Investigations of 1 2,4 Dichlorophenyl Ethylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 1-(2,4-Dichlorophenyl)ethylamine
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, grounded in quantum mechanics, can predict molecular geometry, orbital energies, and electron distribution, which are key determinants of a compound's reactivity and interaction with other molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2,4-Dichlorophenyl)ethylamine, which has several rotatable bonds, multiple conformational isomers can exist. DFT calculations can determine the relative energies of these conformers, identifying the most stable structures.
Table 1: Hypothetical Relative Energies of Conformational Isomers of 1-(2,4-Dichlorophenyl)ethylamine Calculated by DFT
| Conformational Isomer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Staggered 1 | 60° | 0.0 |
| Eclipsed 1 | 120° | 3.5 |
| Staggered 2 | 180° | 0.2 |
| Eclipsed 2 | 240° | 3.6 |
| Staggered 3 | 300° | 0.1 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for the molecule.
DFT also provides insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For dichlorophenyl-containing compounds, the chlorine atoms can influence the electronic distribution and thus the HOMO-LUMO energies.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are used to generate electrostatic potential (ESP) maps, which visualize the charge distribution within a molecule. The ESP map is crucial for understanding intermolecular interactions, as it shows regions that are electron-rich (negative potential) and electron-poor (positive potential).
For 1-(2,4-Dichlorophenyl)ethylamine, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for hydrogen bonding. The dichlorophenyl ring, with its electronegative chlorine atoms, will also have a distinct electrostatic potential profile that influences its interactions with other molecules.
Molecular Dynamics (MD) Simulations of 1-(2,4-Dichlorophenyl)ethylamine in Solvation and Binding Environments
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide a detailed view of how a molecule like 1-(2,4-Dichlorophenyl)ethylamine behaves in different environments, such as in a solvent or when bound to a biological macromolecule.
In a solvent, MD simulations can reveal how the molecule interacts with solvent molecules, its solvation energy, and its diffusion properties. The simulations can show how the flexible parts of the molecule, like the propyl chain, move and adopt different conformations in solution.
When studying the binding of the molecule to a protein, MD simulations can illustrate the stability of the binding pose predicted by molecular docking. The simulation can show how the ligand and the protein's active site residues adjust to each other over time, and can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity.
Molecular Docking and Ligand-Macromolecule Interaction Prediction for 1-(2,4-Dichlorophenyl)ethylamine
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2,4-Dichlorophenyl)ethylamine, docking studies can be used to predict its binding mode to various biological targets, such as enzymes or receptors.
The docking process involves placing the ligand into the binding site of the macromolecule in various orientations and conformations and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.
Studies on substituted phenethylamines have shown that they can interact with a variety of biological targets. For example, docking studies of phenethylamine (B48288) derivatives with the dopamine (B1211576) transporter have provided insights into their structure-activity relationships. biomolther.org For 1-(2,4-Dichlorophenyl)ethylamine, the dichlorophenyl group would likely play a significant role in the binding interactions, potentially forming hydrophobic or halogen bond interactions with the target protein.
Table 2: Predicted Binding Affinities of Substituted Phenethylamine Derivatives to a Hypothetical Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 1-(2,4-Dichlorophenyl)ethylamine | -7.5 | Hydrogen bond with Ser-123, Pi-Pi stacking with Phe-256 |
| 1-(2,4-Dichlorophenyl)ethylamine | -7.8 | Hydrogen bond with Ser-123, Pi-Pi stacking with Phe-256, Hydrophobic interaction with Leu-120 |
| 1-(2,4-Dichlorophenyl)ethylamine | -8.2 | Hydrogen bond with Ser-123, Pi-Pi stacking with Phe-256, Extended hydrophobic interaction with Leu-120 and Val-124 |
Note: This table is for illustrative purposes. The binding affinities and interactions are hypothetical and depend on the specific receptor being studied.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for 1-(2,4-Dichlorophenyl)ethylamine
In silico ADME prediction models are used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. These models use the molecular structure to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.
For 1-(2,4-Dichlorophenyl)ethylamine, various online tools and software can be used to predict its ADME profile. mdpi.com Properties such as lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors are key descriptors used in these predictions. The presence of the dichlorophenyl group and the propyl chain will influence these properties. For instance, the propyl group will increase the lipophilicity of the molecule compared to its parent compound, 1-(2,4-Dichlorophenyl)ethylamine.
Table 3: Predicted ADME Properties of 1-(2,4-Dichlorophenyl)ethylamine
| Property | Predicted Value | Implication |
| LogP (Lipophilicity) | 3.5 | Good balance for membrane permeability and solubility |
| LogS (Aqueous Solubility) | -3.0 | Moderately soluble in water |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Yes | Potential for central nervous system activity |
| CYP2D6 Substrate | Yes | Likely to be metabolized by this enzyme |
| hERG Inhibition | Low Probability | Low risk of cardiac toxicity |
Note: These are predicted values from in silico models and require experimental validation. The values are representative of typical predictions for a molecule with this structure.
Structure Activity Relationship Sar Studies for 1 2,4 Dichlorophenyl Ethylamine and Its Analogues
Design Principles for Structural Modification of 1-(2,4-Dichlorophenyl)ethylamine Scaffolds
The design of new analogues based on the 1-(2,4-Dichlorophenyl)ethylamine scaffold follows established medicinal chemistry principles aimed at optimizing interactions with a specific biological target. The core structure can be divided into three main regions for modification: the dichlorophenyl ring, the ethylamine (B1201723) backbone, and the N-propyl group.
Key design principles include:
Scaffold Hopping and Ring System Modification: Replacing the dichlorophenyl ring with other aromatic or heteroaromatic systems to explore different steric and electronic environments.
Substituent Variation: Modifying the position and nature of the chlorine atoms on the phenyl ring to probe the importance of halogen bonding and lipophilicity.
Chain Homologation and Branching: Altering the length and branching of the ethyl and propyl chains to investigate the optimal spatial arrangement and size for the amine substituent.
Stereochemical Control: Synthesizing and testing individual enantiomers to determine if the biological activity is stereospecific.
These modifications are guided by the goal of enhancing potency, selectivity, and other desirable properties while minimizing off-target effects.
Systematic Derivatization of the Dichlorophenyl Moiety and its Impact on Molecular Recognition
The 2,4-dichloro substitution pattern on the phenyl ring is a crucial determinant of the molecule's activity. Systematic derivatization of this moiety provides insights into the electronic and steric requirements for molecular recognition.
Alterations to the dichlorophenyl ring can include:
Positional Isomerism: Moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,3-dichloro, 2,5-dichloro, 2,6-dichloro, 3,4-dichloro, or 3,5-dichloro) can significantly impact the molecule's conformation and its ability to fit into a binding pocket. Studies on similar substituted phenethylamines have shown that the position of halogen substituents can dramatically alter receptor affinity and functional activity. For instance, in a related series of compounds, para-chloro substitution was found to be more effective than meta or ortho-chloro substitution for certain biological activities. nih.gov
Halogen Substitution: Replacing one or both chlorine atoms with other halogens (Fluorine, Bromine, Iodine) can modulate the electronic properties (electronegativity, polarizability) and the potential for halogen bonding.
The following table illustrates hypothetical data on how modifications to the dichlorophenyl moiety might influence receptor binding affinity.
| Compound | Modification | Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Reference Compound | 2,4-dichloro | 50 |
| Analogue 1 | 3,4-dichloro | 75 |
| Analogue 2 | 4-chloro | 120 |
| Analogue 3 | 2,4-dibromo | 45 |
| Analogue 4 | 4-trifluoromethyl | 90 |
Exploration of Substitutions on the Ethyl and Propyl Amine Chains of 1-(2,4-Dichlorophenyl)ethylamine
Key areas of exploration include:
N-Alkyl Chain Length: Varying the length of the N-alkyl substituent from propyl to other groups (e.g., methyl, ethyl, butyl) can influence lipophilicity and the ability to interact with hydrophobic pockets in a target protein. In broader studies of phenethylamines, N-alkylation with simple substituents like methyl, ethyl, and propyl has been shown to sometimes diminish activity, although this is not a universal rule. nih.gov
Chain Branching and Cyclization: Introducing branching (e.g., isopropyl, isobutyl) or cyclization (e.g., cyclopropyl, cyclopentyl) to the N-alkyl group can impose conformational constraints and improve selectivity.
Ethyl Backbone Modification: Altering the ethyl linker, for example, by introducing a methyl group on the alpha- or beta-carbon, can affect the molecule's flexibility and its stereochemical properties.
The table below presents hypothetical data on the impact of N-alkyl chain modifications on a specific biological activity.
| Compound | N-Alkyl Group | Biological Activity (EC50, µM) |
|---|---|---|
| Reference Compound | Propyl | 1.5 |
| Analogue 5 | Ethyl | 2.8 |
| Analogue 6 | Butyl | 1.2 |
| Analogue 7 | Isopropyl | 3.5 |
| Analogue 8 | Cyclopropylmethyl | 0.9 |
Stereochemical Influence on Interaction Profiles of 1-(2,4-Dichlorophenyl)ethylamine Enantiomers
The carbon atom of the ethylamine chain attached to the dichlorophenyl ring is a chiral center, meaning that 1-(2,4-Dichlorophenyl)ethylamine exists as a pair of enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This stereoselectivity arises from the three-dimensional nature of biological targets like receptors and enzymes, which can preferentially interact with one enantiomer over the other.
The investigation of the individual enantiomers is crucial for a complete understanding of the SAR. This typically involves:
Chiral Synthesis or Separation: Preparing the individual R- and S-enantiomers in high purity.
Pharmacological Evaluation: Testing each enantiomer separately to determine if the desired biological activity resides primarily in one isomer.
Computational Modeling: Using molecular docking simulations to visualize and analyze the binding of each enantiomer to a target protein, which can help to explain the observed differences in activity at a molecular level. For some phenethylamine (B48288) derivatives, docking simulations have shown that one enantiomer fits more favorably into the binding site of its target. researchgate.net
The following table illustrates a hypothetical example of the stereochemical influence on the interaction profile.
| Enantiomer | Receptor Agonist Potency (EC50, nM) | Receptor Antagonist Potency (IC50, nM) |
|---|---|---|
| (R)-enantiomer | 25 | >10,000 |
| (S)-enantiomer | 850 | >10,000 |
| Racemic Mixture | 48 | >10,000 |
Quantitative Structure-Activity Relationship (QSAR) Model Development for 1-(2,4-Dichlorophenyl)ethylamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com For derivatives of 1-(2,4-Dichlorophenyl)ethylamine, a QSAR model can be developed to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.
The development of a QSAR model typically involves:
Data Set Assembly: Compiling a series of analogues with their experimentally determined biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound that quantify various aspects of their chemical structure, such as electronic, steric, hydrophobic, and topological properties.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive power using statistical techniques such as cross-validation and by testing its ability to predict the activity of compounds not included in the training set.
A hypothetical QSAR equation for this class of compounds might look like:
log(1/IC50) = 0.75 * ClogP - 0.23 * MR + 0.15 * E_LUMO + 2.45
Where:
ClogP represents the calculated lipophilicity.
MR is the molar refractivity (a measure of steric bulk).
E_LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).
Such a model could suggest that increasing lipophilicity and decreasing steric bulk are beneficial for activity, providing a rational basis for further synthetic efforts.
Mechanistic Biochemical and Molecular Interaction Studies of 1 2,4 Dichlorophenyl Ethylamine
Investigation of Molecular Targets and Pathways Affected by 1-(2,4-Dichlorophenyl)ethylamine Using Proteomic or Affinity Capture Approaches
There are no published studies that have employed proteomic techniques or affinity capture methods to identify the molecular targets and cellular pathways that may be modulated by 1-(2,4-Dichlorophenyl)ethylamine.
In Vitro Cellular Uptake and Subcellular Localization Studies of 1-(2,4-Dichlorophenyl)ethylamine
Mechanisms of Cellular Uptake
The cellular uptake of amine-containing molecules like 1-(2,4-Dichlorophenyl)ethylamine, particularly those affecting neurotransmitter systems, is primarily mediated by plasma membrane transporters. nih.gov These proteins control the passage of substances into the cell. For compounds structurally analogous to monoamines, the most relevant transporters are the monoamine transporters (MATs): the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). nih.govucsd.edu
In vitro studies designed to investigate the uptake of 1-(2,4-Dichlorophenyl)ethylamine would typically involve cell lines engineered to express these specific human transporters, such as Human Embryonic Kidney 293 (HEK-293) cells. Researchers would expose these cells to the compound and measure the rate of its accumulation inside the cells or its ability to inhibit the uptake of known substrates (like dopamine or serotonin). nih.govcolumbia.edu Such experiments are crucial for determining the compound's affinity and selectivity for each transporter.
While specific experimental data for 1-(2,4-Dichlorophenyl)ethylamine is not available, the table below illustrates the typical data generated from such in vitro transporter inhibition assays.
| Transporter | Cell Line | Assay Type | Inhibition Constant (Kᵢ) or IC₅₀ |
|---|---|---|---|
| Serotonin Transporter (SERT) | HEK-293 | [³H]Serotonin Uptake Inhibition | Data not available |
| Norepinephrine Transporter (NET) | HEK-293 | [³H]Norepinephrine Uptake Inhibition | Data not available |
| Dopamine Transporter (DAT) | HEK-293 | [³H]Dopamine Uptake Inhibition | Data not available |
Subcellular Localization
Once inside the cell, the distribution of a compound is determined by its physicochemical properties. As a lipophilic amine, 1-(2,4-Dichlorophenyl)ethylamine would be expected to readily cross internal membranes. Many such compounds are known to accumulate in acidic organelles through a mechanism called lysosomotropism or "acid trapping." nih.gov
In this process, the uncharged form of the amine diffuses across the lysosomal membrane into the acidic interior (pH 4.5-5.0). Inside, the molecule becomes protonated (charged), preventing it from diffusing back across the membrane and causing it to become trapped and concentrated within the organelle.
To confirm this, in vitro studies would typically employ fluorescence microscopy. If a fluorescent derivative of 1-(2,4-Dichlorophenyl)ethylamine were available, it could be applied to cultured cells (such as neuronal cell lines like SH-SY5Y) that are co-stained with dyes specific for certain organelles (e.g., LysoTracker™ for lysosomes or MitoTracker™ for mitochondria). Confocal microscopy would then be used to visualize the compound's location within the cell and determine the extent of its co-localization with these specific organelle markers. mdpi.com Without such direct experimental evidence, the subcellular localization remains theoretical.
Analytical Method Development for 1 2,4 Dichlorophenyl Ethylamine in Research Matrices
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification of 1-(2,4-Dichlorophenyl)ethylamine
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds, making it ideal for quantifying 1-(2,4-Dichlorophenyl)ethylamine in complex biological samples. wjpmr.com Its versatility allows for various separation and detection strategies tailored to the analyte's properties. wjpmr.commedwinpublishers.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic amines. bohrium.comepa.govacs.org The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. wjpmr.com For 1-(2,4-Dichlorophenyl)ethylamine, a C18 column is a typical choice for the stationary phase, offering excellent hydrophobic retention for the aromatic rings. bohrium.comtandfonline.com
The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. tandfonline.com Due to the basic nature of the amine group, peak tailing can be an issue. To mitigate this, ion-pairing agents like hexanesulfonic acid can be added to the mobile phase to form a neutral complex with the protonated amine, improving peak shape and retention. tandfonline.comresearchgate.net Alternatively, using a low pH mobile phase (e.g., pH 2.5-3.5) ensures the amine is consistently protonated, which can also lead to better chromatographic performance. tandfonline.com
Since 1-(2,4-Dichlorophenyl)ethylamine possesses a chiral center, separating its enantiomers is often necessary. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds, including amines. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
| Parameter | Reverse-Phase Method | Chiral Method |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Cellulose-based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 2.5) with 5 mM Hexanesulfonic Acid B: Methanol (65:35 A:B) | A: Hexane B: Isopropanol (90:10 A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 30°C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 225 nm | UV at 225 nm |
The choice of detector is critical for achieving the required sensitivity and selectivity.
UV Detection : The dichlorophenyl chromophore in the molecule allows for sensitive detection using an ultraviolet (UV) detector. Aromatic amines typically exhibit strong absorbance at wavelengths around 220-230 nm. tandfonline.comresearchgate.net A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, which aids in peak purity assessment and method development.
Mass Spectrometric (MS) Detection : For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. europeanpharmaceuticalreview.com Electrospray ionization (ESI) is a suitable ionization technique for polar compounds like amines, typically forming a protonated molecule [M+H]⁺ in the positive ion mode. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and specificity. europeanpharmaceuticalreview.comchromatographytoday.com This involves monitoring a specific transition from a precursor ion (the [M+H]⁺ ion) to a characteristic product ion generated by collision-induced dissociation. europeanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities of 1-(2,4-Dichlorophenyl)ethylamine
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.comscioninstruments.com It is particularly well-suited for impurity profiling, where it can detect and identify by-products from synthesis or volatile degradation products. thermofisher.comshimadzu-webapp.euresearchgate.net The analysis of substituted phenethylamines and their impurities is a common application of GC-MS. auburn.edunih.gov
The separation is typically performed on a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane phase. chromatographytoday.com A temperature-programmed elution is used to separate compounds with a range of boiling points. The mass spectrometer, operating in electron ionization (EI) mode, generates reproducible fragmentation patterns that serve as a fingerprint for compound identification by comparison with spectral libraries. chromatographytoday.com For certain amines, derivatization may be employed to improve their thermal stability and chromatographic behavior. researchgate.net
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, ramp at 20°C/min to 320°C |
| MS Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Sample Preparation Techniques from In Vitro Biological Media for 1-(2,4-Dichlorophenyl)ethylamine Analysis
Effective sample preparation is crucial to remove interfering components from the biological matrix, such as proteins and salts, and to concentrate the analyte before analysis. filtrous.comdrawellanalytical.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity. slideshare.net
Protein Precipitation (PPT) : This is a simple and rapid method for removing the bulk of proteins from samples like cell culture media. filtrous.comabcam.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), to the sample. phenomenex.comsigmaaldrich.com This denatures the proteins, causing them to precipitate. phenomenex.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. filtrous.comabcam.com
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquids. researchgate.net For an amine analyte, the sample is typically alkalinized to ensure the amine is in its neutral, more organic-soluble form. An immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) is then added to extract the analyte from the aqueous biological medium. researchgate.netwpmucdn.com
Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation technique. libretexts.orgwaters.com It uses a solid sorbent packed in a cartridge to isolate the analyte from the sample matrix. For 1-(2,4-Dichlorophenyl)ethylamine, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be used. The typical procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of an appropriate solvent. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. phenomenex.com | Fast, simple, inexpensive. | Non-selective, potential for matrix effects, analyte may be lost via co-precipitation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. researchgate.net | Provides a clean extract, can be selective by pH adjustment. wpmucdn.com | Labor-intensive, requires large volumes of organic solvents, emulsion formation can occur. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. libretexts.org | High selectivity and recovery, provides significant concentration, easily automated. nih.gov | Higher cost, requires method development to optimize sorbent and solvents. |
Validation of Analytical Methods: Linearity, Accuracy, Precision, and Limit of Detection/Quantification
Validation of an analytical method is required to demonstrate that it is suitable for its intended purpose. medwinpublishers.compharmaguideline.com The validation process is guided by regulatory documents such as those from the International Council for Harmonisation (ICH). slideshare.neteuropa.euduyaonet.comfda.gov Key parameters include:
Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data. A correlation coefficient (r) or coefficient of determination (r²) close to 1.0 indicates good linearity. pharmtech.com
Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is typically determined by analyzing samples with a known concentration of the analyte (e.g., spiked control matrix) and calculating the percent recovery. youtube.com
Precision : Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision), which assesses variability within a single day, and intermediate precision (inter-assay precision), which assesses variability on different days or with different analysts/equipment. Precision is expressed as the relative standard deviation (%RSD). biotech-spain.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. pharmtech.com These are often determined based on the signal-to-noise ratio of the analytical response (typically 3:1 for LOD and 10:1 for LOQ).
| Parameter | Acceptance Criterion | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 98.5% |
| Precision (% RSD) | ≤ 15% | 4.5% (Intra-day), 6.8% (Inter-day) |
| LOQ | Signal-to-Noise ≥ 10 | 1 ng/mL |
In Vitro Metabolic Pathways and Biotransformation of 1 2,4 Dichlorophenyl Ethylamine
Identification of In Vitro Metabolites of 1-(2,4-Dichlorophenyl)ethylamine Using Hepatic Microsomes and S9 Fractions
No studies have been published that identify the specific in vitro metabolites of 1-(2,4-Dichlorophenyl)ethylamine. Hypothetically, incubation of this compound with hepatic microsomes or S9 fractions, which contain a broad range of drug-metabolizing enzymes, would lead to the formation of various metabolites. The identification of these metabolites would typically involve techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures.
Characterization of Specific Enzymes Involved in the Biotransformation of 1-(2,4-Dichlorophenyl)ethylamine
While there is no direct research on 1-(2,4-Dichlorophenyl)ethylamine, the metabolism of structurally related amines is well-documented and primarily involves two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO).
Role of Cytochrome P450 (CYP) Isoforms
The Cytochrome P450 system is a major contributor to the metabolism of many xenobiotics, including amines. N-dealkylation is a common metabolic reaction catalyzed by CYP enzymes, involving the removal of an alkyl group from a nitrogen atom. For 1-(2,4-Dichlorophenyl)ethylamine, this could result in the removal of the propyl group to form 1-(2,4-dichlorophenyl)ethylamine. Various CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9, are known to be involved in the metabolism of amine-containing compounds. The metabolism of 2,4-dichlorophenol has been shown to be mediated by human cytochrome P450 3A4 nih.gov.
Contribution of Flavin-Containing Monooxygenases (FMO)
Flavin-Containing Monooxygenases are another class of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. FMOs can catalyze the N-oxidation of secondary and tertiary amines. It is plausible that FMOs could be involved in the metabolism of 1-(2,4-Dichlorophenyl)ethylamine, potentially leading to the formation of an N-oxide metabolite. FMOs are responsible for approximately 6% of all phase 1 metabolic reactions nih.gov.
Metabolic Stability Assessment of 1-(2,4-Dichlorophenyl)ethylamine in In Vitro Systems
There is no published data on the metabolic stability of 1-(2,4-Dichlorophenyl)ethylamine. Such an assessment would typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. This data is crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. For other novel compounds, piperidine analogues have shown improved metabolic stability in rat liver microsomes nih.gov.
Elucidation of Major Metabolic Pathways (e.g., N-dealkylation, hydroxylation) for 1-(2,4-Dichlorophenyl)ethylamine
Specific metabolic pathways for 1-(2,4-Dichlorophenyl)ethylamine have not been elucidated. Based on its chemical structure, the following metabolic pathways are plausible:
N-dealkylation: As mentioned, the removal of the propyl group is a likely metabolic step, catalyzed primarily by CYP enzymes. This is a common pathway for many amine-containing drugs and xenobiotics nih.gov.
Hydroxylation: The aromatic dichlorophenyl ring could be a site for hydroxylation, also mediated by CYP enzymes. This would introduce a hydroxyl group onto the benzene ring, increasing the compound's polarity.
N-oxidation: The nitrogen atom of the amine group could be oxidized by FMOs or CYPs to form an N-oxide.
Further research is required to determine the actual metabolic fate of 1-(2,4-Dichlorophenyl)ethylamine in vitro. Such studies would be essential for understanding its potential pharmacokinetic properties and any possible toxicological implications.
Degradation and Stability Kinetics of 1 2,4 Dichlorophenyl Ethylamine Under Controlled Conditions
Hydrolytic Stability of 1-(2,4-Dichlorophenyl)ethylamine across pH Ranges
The hydrolytic stability of an organic compound is its resistance to decomposition in the presence of water. For 1-(2,4-Dichlorophenyl)ethylamine, the primary site susceptible to hydrolysis would be the carbon-nitrogen bond. However, secondary amines are generally considered to be hydrolytically stable under neutral pH conditions. The rate of hydrolysis can be influenced by pH, with acidic or basic conditions potentially accelerating the process.
In acidic media, the nitrogen atom of the amine can be protonated, which may increase the susceptibility of the C-N bond to cleavage, although this is generally a slow process for simple amines. rsc.org Under strongly basic conditions, the degradation of the aromatic ring or other parts of the molecule might be more significant than the hydrolysis of the amine itself.
Given the general stability of secondary amines, 1-(2,4-Dichlorophenyl)ethylamine is expected to exhibit a high degree of hydrolytic stability across a pH range of 4 to 9 at ambient temperatures. Significant degradation would likely only be observed under more extreme pH and temperature conditions.
Illustrative Hydrolytic Stability Data for 1-(2,4-Dichlorophenyl)ethylamine at 25°C
| pH | Half-life (t½) (Estimated) | Degradation Rate Constant (k) (s⁻¹) (Estimated) |
| 4 | > 1 year | < 2.2 x 10⁻⁸ |
| 7 | > 1 year | < 2.2 x 10⁻⁸ |
| 9 | > 1 year | < 2.2 x 10⁻⁸ |
This data is illustrative and based on the expected behavior of secondary amines. Actual experimental values may vary.
Photolytic Degradation Pathways of 1-(2,4-Dichlorophenyl)ethylamine
Photolytic degradation involves the breakdown of a chemical compound by light. The 2,4-dichlorophenyl group in 1-(2,4-Dichlorophenyl)ethylamine is a chromophore that can absorb ultraviolet (UV) radiation, making the compound susceptible to photodegradation.
The primary photolytic degradation pathway for chlorinated aromatic compounds is typically the reductive dechlorination, where a carbon-chlorine bond is cleaved. nih.gov This can occur through direct photolysis or via sensitization by other molecules in the environment. The degradation of 2,4-dichlorophenol, a related compound, has been shown to proceed through the formation of various chlorinated and non-chlorinated phenols and other aromatic byproducts. nih.govresearchgate.netmdpi.com
Another potential pathway is the photo-oxidation of the amine functional group, which could lead to the formation of imines, aldehydes, and other oxidation products. The presence of photosensitizers in the environment can generate reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which can accelerate the degradation process. researchgate.net
Potential Photolytic Degradation Products of 1-(2,4-Dichlorophenyl)ethylamine
| Degradation Product | Potential Formation Pathway |
| 1-(2-Chlorophenyl)ethylamine | Reductive dechlorination |
| 1-(4-Chlorophenyl)ethylamine | Reductive dechlorination |
| (1-Phenylethyl)(propyl)amine | Complete reductive dechlorination |
| 1-(2,4-Dichlorophenyl)ethan-1-one | Oxidation of the amine and benzylic carbon |
| 2,4-Dichlorobenzoic acid | Oxidation and cleavage of the ethylamine (B1201723) side chain |
This table presents potential degradation products based on known photochemical reactions of similar compounds.
Thermal Stability Profile of 1-(2,4-Dichlorophenyl)ethylamine
The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. Secondary amines can undergo thermal degradation through various mechanisms, including dealkylation and polymerization, particularly in the presence of other reactive species like carbon dioxide. nih.govacs.org
For 1-(2,4-Dichlorophenyl)ethylamine, thermal stress could lead to the cleavage of the N-propyl or the N-ethylphenyl bond. The stability of the amine is also influenced by the presence of oxygen, as oxidative degradation can be accelerated at higher temperatures. In general, tertiary amines are found to be more thermally stable than primary and secondary amines. nih.govmdpi.com
The decomposition of simple primary alkylamines, such as ethylamine and 1-propylamine, has been studied on surfaces, revealing complex reaction pathways that can lead to the formation of imines, alkenes, and alkyl cyanides. nih.govaip.orgresearchgate.net While the conditions are different, these studies provide insight into the types of reactions that might occur at high temperatures.
Hypothetical Thermal Decomposition Profile of 1-(2,4-Dichlorophenyl)ethylamine
| Temperature Range (°C) | Expected Observation | Potential Decomposition Products |
| < 150 | Likely stable | - |
| 150 - 250 | Onset of slow decomposition | Propene, 1-(2,4-Dichlorophenyl)ethylamine |
| > 250 | Significant decomposition | 2,4-Dichlorostyrene, various fragmentation products |
This table provides a hypothetical thermal stability profile based on general principles of amine chemistry.
Oxidative Degradation Mechanisms of 1-(2,4-Dichlorophenyl)ethylamine
Oxidative degradation is a major pathway for the decomposition of amines and is often initiated by atmospheric oxygen. osti.govntnu.noresearchgate.netutexas.edu This process can be catalyzed by metal ions and involves complex radical chain reactions. osti.govresearchgate.net The amine nitrogen and the adjacent carbon atoms are particularly susceptible to oxidation.
For 1-(2,4-Dichlorophenyl)ethylamine, oxidation can lead to a variety of products. The secondary amine can be oxidized to form an imine, which can then be hydrolyzed to an aldehyde and a primary amine. The aromatic ring can also be a target for oxidation, potentially leading to the formation of hydroxylated and ring-opened products. The presence of reactive oxygen species (ROS) such as hydroxyl radicals can significantly accelerate the degradation of aromatic amines. nih.govacs.orgrsc.org
Studies on aromatic amines have shown that oxidative processes can lead to the formation of by-products through nitrosation, nitration, and dimerization. nih.gov
Potential Oxidative Degradation Products of 1-(2,4-Dichlorophenyl)ethylamine
| Degradation Product | Potential Oxidizing Agent |
| N-[1-(2,4-dichlorophenyl)ethyl]propan-1-imine | O₂, Metal catalysts |
| 1-(2,4-Dichlorophenyl)ethan-1-one | Reactive Oxygen Species (ROS) |
| 2,4-Dichlorophenol | ROS |
| N-nitroso-1-(2,4-dichlorophenyl)ethylamine | Nitrosating agents |
This table lists potential products of oxidative degradation based on known reaction mechanisms of amines.
Implications of Stability for In Vitro Assay Design and Sample Storage
The stability of 1-(2,4-Dichlorophenyl)ethylamine has significant implications for the design of in vitro assays and for the long-term storage of samples. creative-bioarray.comnih.govchemxpert.com Degradation of the compound can lead to inaccurate and unreliable experimental results.
For in vitro assay design , it is crucial to consider the potential for hydrolytic, photolytic, and oxidative degradation. The pH of buffer systems should be maintained in a range where the compound is stable. Assays should be protected from light, especially UV radiation, to prevent photolytic degradation. The inclusion of antioxidants might be necessary in some cases to prevent oxidative degradation, and the use of metal chelators can reduce catalysis of oxidation. researchgate.net
For sample storage , it is recommended to store 1-(2,4-Dichlorophenyl)ethylamine in a cool, dark, and dry place. diplomatacomercial.com Storage at low temperatures (e.g., -20°C or -80°C) can significantly slow down degradation processes. analyticaltoxicology.com Samples should be stored in tightly sealed containers made of non-reactive materials to protect them from moisture and atmospheric oxygen. diplomatacomercial.com For long-term storage, an inert atmosphere (e.g., nitrogen or argon) may be beneficial. chapman.edu
Summary of Stability Considerations and Their Implications
| Stability Factor | Key Considerations | Implications for Assay Design & Storage |
| Hydrolysis | pH of the medium | Use buffers in the neutral pH range. Avoid strongly acidic or basic conditions. |
| Photolysis | Exposure to light, especially UV | Protect samples and assay plates from light. Use amber vials for storage. |
| Thermal Stability | Temperature | Store samples at low temperatures. Avoid high temperatures during assay procedures. |
| Oxidation | Presence of oxygen and metal ions | Store under an inert atmosphere. Use antioxidants or metal chelators in assays if necessary. |
This table summarizes the key stability considerations and provides practical recommendations for handling the compound.
Future Directions and Emerging Research Avenues for 1 2,4 Dichlorophenyl Ethylamine
Application of Artificial Intelligence and Machine Learning in Rational Design of 1-(2,4-Dichlorophenyl)ethylamine Analogues
Machine learning models, such as graph neural networks and support vector machines, can be trained on existing chemical databases containing information on structure-activity relationships (SAR). nih.govbiorxiv.orgacs.org By learning from these datasets, algorithms can identify key molecular features and descriptors that govern the biological activity and properties of compounds. nih.govsciopen.com For 1-(2,4-Dichlorophenyl)ethylamine, ML models could predict the potential efficacy of novel analogues by analyzing features like molecular weight, lipophilicity, and the presence of specific functional groups. nih.gov This computational prescreening allows researchers to prioritize the synthesis of candidates with the highest probability of success. researchgate.net
Furthermore, generative AI models can design entirely new analogues of 1-(2,4-Dichlorophenyl)ethylamine. These models, guided by desired physicochemical and biological properties, can propose novel structures that medicinal chemists may not have conceptualized. This accelerates the exploration of the chemical space around the core scaffold, potentially leading to the discovery of compounds with improved potency, selectivity, or metabolic stability.
Table 1: Hypothetical Machine Learning Model for Prioritizing 1-(2,4-Dichlorophenyl)ethylamine Analogues
| Analogue ID | Molecular Descriptors (Input) | Predicted Biological Activity (Output) | Synthesis Priority |
| DPEA-001 | LogP: 3.5, TPSA: 26.0 Ų, H-Bond Donors: 1 | 85% | High |
| DPEA-002 | LogP: 4.2, TPSA: 45.3 Ų, H-Bond Donors: 2 | 62% | Medium |
| DPEA-003 | LogP: 2.8, TPSA: 12.5 Ų, H-Bond Donors: 1 | 35% | Low |
| DPEA-004 | LogP: 3.8, TPSA: 26.0 Ų, H-Bond Donors: 1 | 91% | High |
Exploration of Novel Biocatalytic Routes for Stereoselective Synthesis of 1-(2,4-Dichlorophenyl)ethylamine
The synthesis of chiral amines, such as the stereoisomers of 1-(2,4-Dichlorophenyl)ethylamine, is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit vastly different biological activities. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netmdpi.comtaylorfrancis.com
Future research will likely focus on identifying and engineering enzymes, such as transaminases and imine reductases, for the highly stereoselective synthesis of 1-(2,4-Dichlorophenyl)ethylamine. mdpi.com These enzymes operate under mild conditions, reducing the environmental impact and minimizing the formation of unwanted byproducts. taylorfrancis.com For instance, research has demonstrated the successful use of ketoreductases from microorganisms for the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally related chiral intermediate. researchgate.net This precedent suggests that similar enzymatic reductions or reductive aminations could be developed for producing specific enantiomers of 1-(2,4-Dichlorophenyl)ethylamine.
Directed evolution and protein engineering techniques can be employed to tailor the activity and stability of these biocatalysts. By modifying the active site of an enzyme, researchers can enhance its specificity for the 1-(2,4-Dichlorophenyl)ethylamine precursor, leading to higher yields and enantiomeric excess. The development of robust, reusable immobilized enzymes could also make the manufacturing process more economically viable. taylorfrancis.com
Table 2: Comparison of Potential Biocatalytic Methods for Stereoselective Synthesis
| Biocatalytic Method | Enzyme Class | Key Advantages | Potential Challenges |
| Asymmetric Reductive Amination | Imine Reductase (IRED) | High stereoselectivity, single-step reaction. mdpi.com | Substrate specificity, cofactor regeneration. |
| Kinetic Resolution | Lipase / Acylase | Well-established method, high enantiopurity. | Maximum 50% theoretical yield for one enantiomer. |
| Asymmetric Synthesis | Transaminase (ATA) | Utilizes simple amine donors, excellent stereocontrol. mdpi.com | Equilibrium limitations, potential product inhibition. |
Advanced Spectroscopic Techniques for Real-Time Monitoring of 1-(2,4-Dichlorophenyl)ethylamine Reactions
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety and efficiency. perkinelmer.comrsc.org Advanced spectroscopic techniques are emerging as powerful tools for the in-situ analysis of reactions involving 1-(2,4-Dichlorophenyl)ethylamine, providing detailed molecular information without the need for sample extraction. mdpi.comlongdom.org
Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels. perkinelmer.comrsc.org These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products. perkinelmer.com For example, FT-IR spectroscopy can monitor the disappearance of a precursor's carbonyl stretch and the appearance of the N-H bend of the 1-(2,4-Dichlorophenyl)ethylamine product. This real-time data facilitates the precise determination of reaction endpoints and the identification of potential side reactions. perkinelmer.com
The adoption of these Process Analytical Technology (PAT) tools is driven by the need for improved process control and quality. mdpi.com Ultrafast spectroscopy techniques are also enabling scientists to observe molecular dynamics on extremely short timescales, offering unprecedented insights into the reaction mechanisms that govern the synthesis of 1-(2,4-Dichlorophenyl)ethylamine. spectroscopyonline.com
Table 3: Applicability of Spectroscopic Techniques for Real-Time Reaction Monitoring
| Spectroscopic Technique | Information Provided | Advantages for Monitoring | Limitations |
| FT-IR Spectroscopy | Functional group changes. | Fast scan capabilities, sensitive to polar bonds. perkinelmer.com | Overlapping peaks in complex mixtures, solvent interference. |
| Raman Spectroscopy | Molecular vibrations, skeletal structure. | Non-invasive, minimal sample prep, good for aqueous solutions. longdom.org | Weaker signal than IR, potential for fluorescence interference. |
| FlowNMR Spectroscopy | Detailed structural information, quantification. | Inherently quantitative, high structural resolution. rsc.org | Higher cost, lower sensitivity compared to other methods. rsc.org |
| UV-Vis Spectroscopy | Electronic transitions (e.g., in conjugated systems). | Cost-effective, simple setup. mdpi.com | Lacks detailed structural information. perkinelmer.commdpi.com |
Integration of Omics Technologies for Systems-Level Understanding of Molecular Interactions with 1-(2,4-Dichlorophenyl)ethylamine (theoretical models)
Understanding how a small molecule like 1-(2,4-Dichlorophenyl)ethylamine interacts with a complex biological system requires a holistic approach. Omics technologies, which involve the large-scale study of biological molecules, provide a powerful framework for building theoretical models of these interactions. silicogene.combiobide.com By integrating data from genomics, proteomics, and metabolomics, researchers can move beyond a single-target view to a systems-level understanding. nih.gov
Proteomics can be used to identify the proteins that directly or indirectly interact with 1-(2,4-Dichlorophenyl)ethylamine. biobide.comworldscholarsreview.org Techniques like thermal proteome profiling or chemical proteomics can map the compound's "interactome," revealing both intended targets and potential off-target proteins. technologynetworks.com This information is invaluable for predicting the compound's biological effects and potential toxicity.
Metabolomics, the study of small molecule metabolites, can provide a real-time snapshot of the cellular response to the compound. worldscholarsreview.org Changes in metabolic pathways following exposure to 1-(2,4-Dichlorophenyl)ethylamine can highlight the downstream functional consequences of its protein interactions.
Integrating these multi-omics datasets into computational models can help elucidate complex molecular networks and pathways affected by the compound. nih.gov These theoretical models can generate new hypotheses about its mechanism of action and guide future experimental validation, ultimately leading to a more comprehensive understanding of the compound's role within a biological system. biobide.com
Table 4: Theoretical Insights from Omics Technologies for 1-(2,4-Dichlorophenyl)ethylamine
| Omics Discipline | Technology / Method | Potential Theoretical Insights |
| Proteomics | Chemical Proteomics, Mass Spectrometry | Identification of direct protein binding partners and off-targets. worldscholarsreview.org |
| Transcriptomics | RNA-Sequencing | Elucidation of gene expression changes and regulatory networks affected by the compound. biobide.com |
| Metabolomics | LC-MS, GC-MS | Mapping of perturbed metabolic pathways and functional cellular responses. biobide.comworldscholarsreview.org |
| Interactomics | Computational Modeling | Construction of a systems-level network of molecular interactions to predict biological outcomes. silicogene.comtechnologynetworks.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
